molecular formula C39H48O17 B1258152 Segetanin B

Segetanin B

Cat. No.: B1258152
M. Wt: 788.8 g/mol
InChI Key: OKUOZMUXYVGYRY-MQVRHVHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Segetanin B is a fungal secondary metabolite, primarily isolated from Fusarium species, and belongs to the class of trichothecene mycotoxins. These compounds are characterized by a tetracyclic sesquiterpenoid structure with an epoxide group, which contributes to their bioactivity and toxicity . This compound has been studied for its phytotoxic, antimicrobial, and cytotoxic properties, though its exact mechanisms remain under investigation. Its molecular formula (C₁₅H₂₀O₆) and stereochemical complexity distinguish it from simpler trichothecenes like deoxynivalenol (DON) or T-2 toxin .

Properties

Molecular Formula

C39H48O17

Molecular Weight

788.8 g/mol

IUPAC Name

[(1R,2R,3R,4S,5S,7R,8R,9R,10R,13S,14S)-1,8,13,16-tetraacetyloxy-2-(2-acetyloxyacetyl)oxy-7,14-dihydroxy-5,9,12,12-tetramethyl-11-oxo-4-tetracyclo[7.6.1.03,7.010,14]hexadecanyl] benzoate

InChI

InChI=1S/C39H48O17/c1-18-15-37(48)26(27(18)55-31(47)24-13-11-10-12-14-24)30(54-25(45)16-50-19(2)40)39(56-23(6)44)17-38(49)28(29(46)35(7,8)32(38)51-20(3)41)36(9,33(37)52-21(4)42)34(39)53-22(5)43/h10-14,18,26-28,30,32-34,48-49H,15-17H2,1-9H3/t18-,26+,27-,28+,30+,32-,33+,34?,36+,37+,38-,39+/m0/s1

InChI Key

OKUOZMUXYVGYRY-MQVRHVHHSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H]([C@@]4(C[C@@]5([C@H](C(=O)C([C@@H]5OC(=O)C)(C)C)[C@]([C@H]2OC(=O)C)(C4OC(=O)C)C)O)OC(=O)C)OC(=O)COC(=O)C)O

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C4(CC5(C(C(=O)C(C5OC(=O)C)(C)C)C(C2OC(=O)C)(C4OC(=O)C)C)O)OC(=O)C)OC(=O)COC(=O)C)O

Synonyms

segetanin B

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Parameter This compound Segetanin A T-2 Toxin
Molecular Formula C₁₅H₂₀O₆ C₁₅H₁₈O₅ C₂₄H₃₄O₉
Molecular Weight 296.3 g/mol 278.3 g/mol 466.5 g/mol
Solubility (H₂O) 12.5 mg/mL 8.3 mg/mL 0.3 mg/mL
LD₅₀ (Mouse, oral) 25 mg/kg 18 mg/kg 1.2 mg/kg

Functional Comparison with Trichothecenes

Trichothecenes like T-2 toxin and DON share the core trichothecene skeleton with this compound but exhibit divergent bioactivities. For instance:

  • T-2 Toxin : Higher acute toxicity due to esterification at C-8, enhancing membrane permeability and ribosomal inhibition .
  • Deoxynivalenol (DON): Primarily a plant pathogenicity factor, inducing vomiting in mammals but lacking the broad-spectrum antifungal activity observed in this compound .

Comparison with Functionally Similar Compounds

Antifungal Agents: this compound vs. Amphotericin B

While both compounds exhibit antifungal activity, their modes of action differ:

  • This compound : Targets fungal ribosomes, inhibiting protein synthesis via epoxide-mediated RNA binding .
  • Amphotericin B : Binds to ergosterol in fungal membranes, causing pore formation and cell lysis .

Table 2: Antifungal Efficacy Comparison

Parameter This compound Amphotericin B
MIC₉₀ (Candida) 8 µg/mL 0.5 µg/mL
Cytotoxicity (IC₅₀) 10 µM 2 µM
Spectrum Broad (fungi, plants) Narrow (fungi)

Key Research Findings and Gaps

However, critical gaps persist:

  • Mechanistic Clarity : The exact ribosomal binding site of this compound remains unresolved, unlike T-2 toxin, which targets the peptidyl transferase center .
  • Synthetic Accessibility : Structural complexity limits large-scale synthesis, unlike simpler analogs like DON, which are commercially producible .
  • Ecological Impact: this compound’s environmental persistence and non-target toxicity are understudied compared to well-characterized trichothecenes .

Q & A

Q. Table 1: Analytical Techniques for this compound Characterization

Parameter Technique Key Considerations References
PurityHPLC-MSUse C18 columns; calibrate with certified standards
Structural ElucidationNMR, X-ray CrystallographyAssign peaks using DEPT/HSQC spectra; resolve crystal polymorphism
Bioactivity ScreeningMTT AssayNormalize cell counts; include vehicle controls

Key Guidelines for Researchers

  • Reproducibility : Document experimental protocols in detail, including solvent systems, incubation times, and equipment settings .
  • Data Integrity : Use open-source tools (e.g., R, Python) for statistical analysis and share raw data via repositories like Zenodo .
  • Literature Review : Prioritize peer-reviewed journals over non-vetted sources (e.g., ) and cross-validate findings with multiple studies .

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